1H-Indol-3-ol, 5-bromo-6-chloro-
Description
Significance of Indole (B1671886) Scaffold in Chemical Biology and Materials Science Research
The indole nucleus, composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental building block in numerous natural products and synthetic molecules with significant biological activity. researchgate.netnih.govcreative-proteomics.combohrium.com Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin. researchgate.netresearchgate.net This widespread occurrence has spurred extensive research into indole derivatives for various applications.
In the realm of chemical biology , the indole scaffold is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.netnih.gov Researchers have successfully designed and synthesized indole-based compounds with a broad spectrum of therapeutic properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. nih.govnih.govaip.orgijpsjournal.com The ability of the indole ring to interact with various biological targets, such as enzymes and receptors, makes it a highly attractive starting point for drug discovery. nih.govaip.org
In materials science , the indole structure's electronic properties and reactivity are of great interest. creative-proteomics.com Its aromatic nature allows for the creation of derivatives with applications in dyes, fragrances, and specialty chemicals. creative-proteomics.combiosynth.com The potential for functionalization at multiple positions on the indole ring enables the fine-tuning of its properties for the development of novel materials with tailored characteristics. ijpsjournal.com
Rationale for Bromine and Chlorine Substitution in Indole Derivatives
The introduction of halogen atoms, such as bromine and chlorine, onto the indole scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. acs.orgresearchgate.net This halogenation can influence factors like:
Lipophilicity: Halogens can increase the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross cell membranes and interact with biological targets.
Electronic Effects: The electron-withdrawing nature of halogens can alter the electron distribution within the indole ring system, thereby influencing its reactivity and binding affinity to target proteins. researchgate.net
Metabolic Stability: Halogenation can block sites of metabolic degradation, leading to a longer duration of action for a drug.
Binding Interactions: Halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, which can enhance the binding affinity and selectivity of a compound for its target. acs.org
Overview of 1H-Indol-3-ol, 5-bromo-6-chloro- as a Research Focus
1H-Indol-3-ol, 5-bromo-6-chloro- is a specific halogenated indole derivative that serves as a valuable research chemical and building block for the synthesis of more complex molecules. biosynth.com While detailed research findings on this specific compound are not extensively publicized, its structure suggests its utility in probing biological systems and in the development of new chemical entities.
The presence of the hydroxyl group at the 3-position (the "-ol" suffix) and the specific placement of bromine and chlorine atoms make it a unique tool for researchers. Derivatives of this compound, such as 5-Bromo-6-chloro-1H-indol-3-yl acetate (B1210297) and 5-Bromo-6-chloro-1H-indol-3-yl beta-D-glucopyranoside, have been synthesized, indicating its use in studies of enzyme kinetics and protein-ligand interactions. nih.govmedchemexpress.com
The following table provides key chemical identifiers and properties for 1H-Indol-3-ol, 5-bromo-6-chloro- and its parent compound, 5-Bromo-6-chloro-1H-indole.
| Property | 1H-Indol-3-ol, 5-bromo-6-chloro- | 5-Bromo-6-chloro-1H-indole |
| IUPAC Name | 5-bromo-6-chloro-1H-indol-3-ol | 5-bromo-6-chloro-1H-indole |
| CAS Number | 102185-48-8 pol-aura.pl | 122531-09-3 biosynth.comachemblock.com |
| Molecular Formula | C₈H₅BrClNO | C₈H₅BrClN biosynth.comachemblock.com |
| Molecular Weight | 246.49 g/mol | 230.49 g/mol biosynth.comnih.gov |
| Synonyms | - | 5-Bromo-6-chloroindole biosynth.com |
Further investigation into the biological activities and potential applications of 1H-Indol-3-ol, 5-bromo-6-chloro- and its derivatives is an active area of chemical research. The strategic placement of the halogen atoms and the hydroxyl group provides a rich platform for the discovery of novel compounds with unique properties.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloro-1H-indol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-4-7(2-6(5)10)11-3-8(4)12/h1-3,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFKANZUPPZLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Indol 3 Ol, 5 Bromo 6 Chloro and Analogues
Strategies for Halogenated Indole (B1671886) Core Synthesis
The creation of a halogenated indole core can be approached through various synthetic routes. These strategies often involve either building the indole ring system with the halogens already in place on the precursors or halogenating a pre-existing indole nucleus. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Derivatization from Substituted Aminobenzoic Acid Precursors
One effective strategy for synthesizing di-halogenated indoles like the 5-bromo-6-chloro substituted variant involves a multi-step process starting from a substituted aminobenzoic acid. A patented method outlines the synthesis of 5-bromo-6-chloro-3-indoxyl octyl ester, a derivative of the target compound, beginning with 4-chloro-2-aminobenzoic acid. google.com This approach allows for the precise placement of the halogen substituents on the benzene (B151609) ring of the indole precursor.
The introduction of halogen atoms onto the precursor molecule is a critical step. In the synthesis starting from 4-chloro-2-aminobenzoic acid, a bromination reaction is performed to yield 5-bromo-4-chloro-2-aminobenzoic acid. google.com This is achieved using N-bromosuccinimide (NBS) as the brominating agent. google.com The existing chloro and amino groups on the aromatic ring direct the position of the incoming bromine atom.
The chlorination of aminobenzoic acids can also be a key step, although in the specific patented synthesis of the 5-bromo-6-chloro derivative, a chlorinated precursor is used as the starting material. google.com Studies on the direct chlorination of 4-aminobenzoic acid have shown that the reaction can lead to various products depending on the conditions. For example, direct chlorination in a mixture of glacial acetic acid and hydrochloric acid can result in a pentachloro-cyclohexenone-carboxylic acid derivative. researchgate.net To achieve selective chlorination, the amino group is often protected, for instance, as an acetylamino group, to direct the chlorination to the desired positions and prevent over-chlorination. researchgate.net
The relative reactivity and selectivity of bromination and chlorination are important considerations. Bromination is generally more selective than chlorination. masterorganicchemistry.com This difference arises because the key hydrogen abstraction step in free-radical bromination is endothermic and has a "late" transition state that resembles the product radical, making it more sensitive to the stability of the radical being formed. masterorganicchemistry.com In contrast, the corresponding step in chlorination is exothermic with an "early" transition state, making it less selective. masterorganicchemistry.com
Table 1: Halogenation of Aminobenzoic Acid Precursors
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 4-chloro-2-aminobenzoic acid | N-bromosuccinimide (NBS) | 5-bromo-4-chloro-2-aminobenzoic acid | google.com |
| 4-acetylaminobenzoic acid | Chlorine (Cl₂) | 4-acetylamino-3,5-dichlorobenzoic acid | researchgate.net |
Following the halogenation of the aminobenzoic acid precursor, a nucleophilic substitution reaction is employed to introduce a glycine (B1666218) moiety. In the synthesis of the 5-bromo-6-chloro-indole derivative, the 5-bromo-4-chloro-2-aminobenzoic acid undergoes a nucleophilic substitution reaction with sodium chloroacetate. google.com This reaction forms N-(4-bromo-5-chloro-2-carboxy)phenylglycine, which contains the necessary atoms to form the pyrrole (B145914) ring of the indole. google.com
The amino group of the aminobenzoic acid acts as the nucleophile, attacking the electrophilic carbon of the chloroacetate. This type of reaction is fundamental in building more complex molecules from simpler precursors. The nucleophilicity of the indole nitrogen itself is also a key feature in many indole syntheses, often participating in intramolecular reactions to form the heterocyclic ring. nii.ac.jpnih.gov
The final steps in forming the indole ring from the N-phenylglycine derivative involve cyclization and decarboxylation. The N-(4-bromo-5-chloro-2-carboxy)phenylglycine is treated to induce an intramolecular reaction, leading to the closure of the five-membered ring. google.com This is followed by the loss of a carboxyl group (decarboxylation) to yield the stable aromatic indole core. google.com A patent describes this cyclization and decarboxylation sequence to produce 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester. google.com Such cyclization reactions are a common strategy for synthesizing substituted indoles and related heterocyclic systems. nih.govnih.gov
Table 2: Key Steps in Derivatization from 4-chloro-2-aminobenzoic acid
| Step | Reactant | Reagent/Condition | Product | Reference |
|---|---|---|---|---|
| 1. Bromination | 4-chloro-2-aminobenzoic acid | N-bromosuccinimide | 5-bromo-4-chloro-2-aminobenzoic acid | google.com |
| 2. Nucleophilic Substitution | 5-bromo-4-chloro-2-aminobenzoic acid | Sodium chloroacetate | N-(4-bromo-5-chloro-2-carboxy)phenylglycine | google.com |
Applications of Established Indole Synthesis Reactions for Halogenated Variants
Classic indole synthesis reactions are frequently adapted for the preparation of halogenated derivatives. These well-established methods provide robust pathways to the indole core, which can be modified to accommodate halogenated starting materials.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.comthermofisher.com
This powerful method can be adapted to produce halogenated indoles by using appropriately substituted phenylhydrazines. For example, a (5-bromo-6-chlorophenyl)hydrazine could, in principle, be reacted with a suitable ketone or aldehyde under acidic conditions to generate a 5-bromo-6-chloro-indole derivative. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org
Various Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, zinc chloride, and boron trifluoride, can be used to catalyze the reaction. wikipedia.org The choice of catalyst and reaction conditions can influence the outcome, especially when dealing with unsymmetrical ketones which can lead to regioisomeric products. thermofisher.com Research has also shown that halogen interchange can occur during Fischer indole synthesis when using zinc halide catalysts with dihalophenylhydrazones, a factor that must be considered when planning the synthesis of specifically substituted indoles. acs.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1H-Indol-3-ol, 5-bromo-6-chloro- |
| 5-bromo-6-chloro-3-indoxyl octyl ester |
| 4-chloro-2-aminobenzoic acid |
| 5-bromo-4-chloro-2-aminobenzoic acid |
| N-bromosuccinimide |
| 4-aminobenzoic acid |
| 3,4,4,6,6-pentachloro-1-cyclohexen-5-one-2-carboxylic acid |
| 4-acetylaminobenzoic acid |
| 4-acetylamino-3,5-dichlorobenzoic acid |
| Sodium chloroacetate |
| N-(4-bromo-5-chloro-2-carboxy)phenylglycine |
| 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester |
| Phenylhydrazine |
| (5-bromo-6-chlorophenyl)hydrazine |
| Zinc chloride |
| Boron trifluoride |
| Hydrochloric acid |
Madelung Synthesis Considerations
The Madelung synthesis, a classical method for indole formation, involves the intramolecular cyclization of an N-acyl-o-toluidine under strong basic conditions at high temperatures. wikipedia.org While historically significant, the harsh reaction conditions often limit its applicability, especially for substrates bearing sensitive functional groups. wikipedia.orgorganic-chemistry.org However, modern modifications have sought to address these limitations.
Recent advancements have demonstrated that a combination of LiN(SiMe3)2 and CsF can mediate a highly efficient tandem Madelung indole synthesis at lower temperatures, broadening the substrate scope to include those with electron-donating and halogen groups. organic-chemistry.org This modified approach offers a more viable route to halogenated indoles that might not be accessible through traditional Madelung conditions.
Table 1: Comparison of Traditional and Modified Madelung Synthesis
| Feature | Traditional Madelung Synthesis | Smith-modified Madelung Synthesis | LiN(SiMe3)2/CsF Mediated Synthesis |
| Base | Sodium or potassium alkoxide wikipedia.org | Organolithium reagents wikipedia.org | LiN(SiMe3)2/CsF organic-chemistry.org |
| Temperature | 200–400 °C wikipedia.org | Not specified | 110 °C organic-chemistry.org |
| Substrate Scope | Limited, mainly for 2-alkinylindoles wikipedia.org | Wide, including alkyl, methoxy, and halide substituents wikipedia.org | Broad, including electron-donating, halogen, and sterically hindered groups organic-chemistry.org |
| Key Intermediate | N-acyl-o-toluidine wikipedia.org | N-lithioketamine wikipedia.org | Not explicitly stated |
Bartoli Indole Synthesis Modifications
The Bartoli indole synthesis provides a direct route to substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.org A key advantage of this method is its ability to produce indoles with substitutions on both the carbocyclic and pyrrole rings. wikipedia.org The presence of a bulky ortho substituent is often crucial for the reaction's success, as it facilitates the required wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org
For the synthesis of halogenated indoles, the Bartoli reaction is particularly noteworthy. It has been shown that bromine can act as a transient ortho group, facilitating the key sigmatropic rearrangement before being potentially removed in a subsequent step. researchgate.net This flexibility makes it a powerful tool for accessing complex indole structures. researchgate.net The synthesis of 7-substituted indoles, which are often difficult to prepare using other methods, is a particular strength of the Bartoli synthesis. wikipedia.orgresearchgate.net
Hemetsberger-Knittel Reaction in Halogenated Indole Synthesis
The Hemetsberger-Knittel indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com While yields are generally good, the instability of the azide (B81097) starting material can be a significant drawback. chemeurope.com The reaction is thought to proceed through a nitrene intermediate. wikipedia.orgchemeurope.com
This method has been successfully employed in the synthesis of various indole-containing natural products and other complex molecules. researchgate.net While direct application to 5-bromo-6-chloro-1H-indol-3-ol is not explicitly detailed in the provided results, the general applicability of the Hemetsberger synthesis to a range of aryl aldehydes suggests its potential for creating halogenated indole scaffolds, provided the appropriately substituted aryl aldehyde precursor is available. researchgate.net
Leimgruber-Batcho Synthesis Approaches
The Leimgruber-Batcho indole synthesis is a widely used and efficient two-step method for preparing indoles from o-nitrotoluenes. wikipedia.org The first step involves the formation of an enamine, which is then reductively cyclized to the indole in the second step. wikipedia.org This method is popular due to the commercial availability of many ortho-nitrotoluene starting materials and the mild reaction conditions that generally afford high yields. wikipedia.org
Table 2: Key Features of the Leimgruber-Batcho Indole Synthesis
| Feature | Description |
| Starting Material | o-nitrotoluenes wikipedia.org |
| Key Intermediate | Enamine wikipedia.org |
| Advantages | High yields, mild conditions, readily available starting materials, can be performed one-pot wikipedia.orgjournalijar.com |
| Reductive Cyclization Reagents | Raney nickel/hydrazine, Pd/C/H2, SnCl2, Na2S2O4, Fe/acetic acid wikipedia.org |
Larock Indole Synthesis for Diverse Substitution Patterns
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method is highly versatile and can be used to generate a wide variety of substituted indoles. wikipedia.org The reaction typically employs a palladium(II) catalyst, a carbonate base, and a chloride source like LiCl. wikipedia.org
A key feature of the Larock synthesis is its ability to tolerate a wide range of functional groups on both the aniline (B41778) and the alkyne, including alkyl, aryl, hydroxyl, and silyl (B83357) groups. wikipedia.org This makes it a valuable tool for creating diverse substitution patterns on the indole core. wikipedia.orgresearchgate.net The development of N-heterocyclic carbene (NHC)-palladium complexes has further improved the regioselectivity of the reaction, allowing for the controlled synthesis of 2,3-disubstituted indoles. rsc.org
Reissert Indole Synthesis and Enantioselective Variants
The Reissert indole synthesis involves the reaction of an ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This acid can then be decarboxylated to yield the corresponding indole. wikipedia.org The initial condensation is base-catalyzed, with potassium ethoxide often providing better results than sodium ethoxide. wikipedia.org
While the classical Reissert synthesis is a robust method, modifications have been developed to expand its utility. For instance, intramolecular versions of the reaction have been reported. wikipedia.org The standard reduction conditions for the cyclization step involve zinc in acetic acid or ferrous sulfate (B86663) and ammonia. wikipedia.orgresearchgate.net
Functionalization and Derivatization Approaches
Once the 5-bromo-6-chloro-indole core is synthesized, further functionalization can be carried out to introduce additional chemical diversity. Direct C-H functionalization has emerged as a powerful strategy in indole chemistry. dntb.gov.ua For instance, the C-3 position of indoles can be directly formylated or alkylated. dntb.gov.uanih.gov
Halogenated indoles, such as 5-bromo-6-chloro-1H-indole, are valuable precursors for a variety of transformations. The halogen atoms can be replaced through various cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of a wide range of functional groups. For example, 3-haloindoles can react with thiophenols in the presence of a copper catalyst to form the corresponding sulfides. mdpi.com
Derivatization of the indol-3-ol moiety can also be readily achieved. For instance, the hydroxyl group can be acylated to form esters, such as 5-bromo-6-chloro-1H-indol-3-yl acetate (B1210297). medchemexpress.com Furthermore, glycosylation of the hydroxyl group can lead to the formation of derivatives like 5-bromo-6-chloro-1H-indol-3-yl beta-D-glucopyranoside. nih.gov
Substitutions at the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring presents a prime site for substitution, which can significantly influence the physicochemical and biological properties of the resulting compounds.
Phase-transfer catalysis (PTC) offers an efficient and environmentally friendly approach for the N-alkylation of indoles. phasetransfer.com This method facilitates the reaction between the indole nitrogen, which is typically deprotonated by a base in an aqueous phase, and an alkyl halide present in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the deprotonated indole anion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. This technique avoids the need for anhydrous solvents and strong, hazardous bases, making it a scalable and industrially viable process. phasetransfer.com
A general procedure involves stirring a mixture of the 5-bromo-6-chloro-1H-indole derivative, an alkyl halide, and a phase-transfer catalyst in a biphasic system of a non-polar organic solvent and an aqueous solution of a base like sodium hydroxide (B78521) or potassium carbonate.
N-benzylation of the indole ring has been identified as a key strategy for enhancing the biological activity of various indole derivatives. For instance, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been synthesized and evaluated for their anticancer properties. nih.gov The synthesis of these compounds typically involves the N-alkylation of a 5-bromoindolin-2-one precursor with a benzyl (B1604629) halide in the presence of a base. The resulting N-benzyl-5-bromoindolin-2-one can then be further functionalized at the C-3 position. nih.gov The presence of the benzyl group at the N-1 position has been shown to be a critical determinant for the observed anticancer activity. nih.gov
Table 1: Examples of N-1 Substituted 5-bromo-6-chloro-indole Analogues This table is representative and aims to illustrate the types of substitutions discussed.
| Compound Name | N-1 Substituent | Reference |
|---|---|---|
| (R)-5-Bromo-1-ethyl-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole | Ethyl | iajps.com |
Substitutions at the Indole Carbon Atoms (C-X)
Functionalization at the carbon atoms of the indole ring, particularly at the C-3, C-5, and C-6 positions, provides a versatile platform for introducing chemical diversity and modulating biological activity.
The hydroxyl group at the C-3 position of 1H-indol-3-ol can be readily esterified to produce a variety of indole-3-ol derivatives. A notable example is the synthesis of 5-bromo-6-chloro-3-indoxyl octyl ester. google.com This process involves the selective esterification of 1-acetyl-5-bromo-6-chloro-3-indole with octanoyl chloride. The synthesis of the precursor, 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester, is achieved through a multi-step sequence starting from 4-chloro-2-aminobenzoic acid. google.com This esterification not only serves as a method for creating prodrugs but also allows for the attachment of various lipophilic or chromogenic moieties.
The C-3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, making it a prime target for introducing a wide array of chemical groups. For example, the synthesis of (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole involves the introduction of a substituted methylpyrrolidine moiety at the C-3 position. iajps.com Furthermore, 1H-indole-3-carboxaldehyde serves as a versatile intermediate for the synthesis of numerous heterocyclic derivatives through reactions involving its carbonyl group. researchgate.net
The bromine atom at C-5 and the chlorine atom at C-6 of the indole ring are amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex indole derivatives.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org It has been successfully applied to 5-bromoindoles to introduce alkynyl substituents at the C-5 position. thieme-connect.comresearchgate.net The reaction is typically carried out in the presence of a base, such as an amine, and a suitable palladium catalyst like Pd(PPh₃)₂Cl₂.
Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is highly versatile and tolerant of many functional groups. It has been employed for the arylation of chloro-heterocycles, suggesting its applicability for the modification of the 6-chloro position of the indole ring. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. rsc.org It has been successfully used for the amination of haloindoles, providing a direct route to N-aryl and N-alkyl indole derivatives at the halogenated positions. berkeley.edunih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Indoles This table provides a summary of common palladium-catalyzed reactions applicable to the 5-bromo-6-chloro-indole scaffold.
| Reaction | Coupling Partners | Catalyst System | Bond Formed | Relevant Positions | References |
|---|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd complex, Cu(I) co-catalyst | C-C (sp-sp²) | C-5 | rsc.orgthieme-connect.comresearchgate.net |
| Suzuki Coupling | Organoboron Compound, Organohalide | Pd catalyst, Base | C-C (sp²-sp²) | C-5, C-6 | organic-chemistry.orgresearchgate.netnih.govresearchgate.net |
Advanced Synthetic Techniques for Halogen Introduction
The precise introduction of halogen atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. For complex molecules like 1H-Indol-3-ol, 5-bromo-6-chloro-, where specific substitution patterns are required, advanced synthetic techniques are essential to overcome the challenges of regioselectivity and harsh reaction conditions associated with traditional methods. nih.govnumberanalytics.com These advanced approaches, particularly those employing biocatalysis, offer unparalleled precision and sustainability. frontiersin.org
Site-Specific Halogenation Methodologies
Achieving site-specific halogenation on an indole ring is a significant chemical challenge. Classical electrophilic substitution reactions often yield a mixture of isomers, necessitating complex purification steps. nih.gov To address this, methodologies that offer high regioselectivity have been developed, with enzymatic catalysis at the forefront.
Flavin-dependent halogenases (FDHs) are enzymes that catalyze the highly specific halogenation of electron-rich aromatic compounds, including indole derivatives. mdpi.com These enzymes utilize a flavin cofactor (FADH₂), molecular oxygen, and a halide salt to generate a reactive halogenating species, likely a hypohalous acid (HOX), within the confines of the enzyme's active site. rsc.org This containment ensures that the halogenation occurs at a specific position on the substrate, dictated by the enzyme's unique architecture. rsc.org
Several tryptophan halogenases with different regioselectivities have been identified and characterized, providing a toolkit for targeted halogenation of the indole nucleus. mdpi.comrsc.org For instance:
RebH is a tryptophan 7-halogenase, meaning it selectively installs a halogen at the C7 position of the indole ring. frontiersin.orgnih.govacs.org
SttH is a tryptophan 6-halogenase. nih.govacs.org
PyrH is a tryptophan 5-halogenase. frontiersin.orgnih.govacs.org
The substrate scope of these enzymes is not limited to tryptophan; they have been shown to halogenate a variety of indole derivatives. nih.govacs.org This enzymatic approach allows for the selective introduction of chlorine or bromine atoms onto the indole scaffold, which is a key step in the synthesis of complex analogues like 5-bromo-6-chloro-1H-indol-3-ol. While a single enzyme cannot perform the di-halogenation required for this specific compound in one step, a combination of enzymes or using an already halogenated precursor could be envisioned. For example, the enzyme RebH has been used to halogenate a range of indoles and anilines. nih.govacs.org
Beyond enzymatic methods, transition-metal-free chemical strategies for direct C-H bond halogenation of indoles have also been developed. researchgate.net These methods can produce 3-halogenated indoles with high regioselectivity using simple and readily available halide salts as the halogen source under mild conditions. researchgate.net
Table 1: Regioselectivity of Flavin-Dependent Halogenases on Indole Scaffolds
| Enzyme | Halogenated Position | Substrate Example | Reference |
|---|---|---|---|
| RebH | C7 | Tryptophan | frontiersin.orgacs.org |
| SttH | C6 | Tryptophan | nih.govacs.org |
| PyrH | C5 | Tryptophan | frontiersin.orgacs.org |
| BrvH | C3 | Indole | nih.gov |
Microbial Synthesis for Halogenated Scaffolds
Microbial synthesis leverages the enzymatic machinery for halogenation within a living microorganism, creating a cellular factory for producing halogenated compounds. nih.gov This approach involves introducing the genes for one or more halogenase enzymes (like those mentioned above) into a microbial host, such as Escherichia coli or yeast. nih.govnih.gov The host organism can then perform site-specific halogenation on a supplied precursor or on an intermediate of its own metabolism. nih.gov
This synthetic biology strategy offers several advantages:
Sustainable Production : The reactions occur in aqueous media under ambient temperature and pressure, aligning with the principles of green chemistry. nih.gov
De Novo Synthesis : Engineered microbes can be designed to produce halogenated target molecules from simple carbon sources, bypassing the need for complex, multi-step chemical syntheses of precursors. nih.gov
Generation of Novel Compounds : By introducing halogenation pathways into organisms that produce complex natural products, it is possible to generate "new-to-nature" alkaloids with potentially novel biological activities. nih.govnih.gov
For example, researchers have successfully introduced bacterial halogenases into the medicinal plant Catharanthus roseus to produce chlorinated alkaloids. nih.gov Similarly, promiscuous tryptophan synthase enzymes have been used to combine halogenated indole with serine to create various halogenated tryptophan enantiopures, which are valuable precursors for further synthesis. nih.gov The synthesis of 5-bromo-6-chloro-3-indoxyl octanoate, a derivative of the target compound, has been reported through a multi-step chemical process starting from 4-chloro-2-aminobenzoic acid. google.com A microbial system could potentially streamline such a process by performing the specific halogenation steps in vivo.
Table 2: Examples of Microbial Systems for Halogenated Indole Production
| Host Organism | Expressed Enzyme(s) | Product(s) | Approach | Reference |
|---|---|---|---|---|
| Catharanthus roseus (plant) | RebH (7-halogenase), PyrH (5-halogenase) | 7-chlorotryptamine, 5-chlorotryptamine, chlorinated alkaloids | In vivo functionalization of metabolic pathway | nih.gov |
| E. coli | RebH variant (3-LSR) | 3-bromoindoles, 3-chloroindole | Whole-cell biocatalysis | nih.govfrontiersin.org |
| Yeast | Tryptophan synthase | 4/5/6/7-fluoro/chloro/bromo-tryptophan | Biocatalytic conversion of fed halogenated indoles | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 1h Indol 3 Ol, 5 Bromo 6 Chloro
Reaction Pathways and Transformation Studies
The reactivity of the 1H-Indol-3-ol, 5-bromo-6-chloro- core is characterized by its participation in oxidation-reduction reactions and its susceptibility to substitution reactions, which are fundamental to its synthesis and application.
Oxidation and Reduction Chemistry of Halogenated Indoles
The indole (B1671886) nucleus is inherently electron-rich, making it prone to oxidation. nih.gov The oxidation of indoles can be a complex process, often yielding a mixture of products due to competing reactions at the nitrogen, C2, and C3 positions. nih.gov For halogenated indoles like 1H-Indol-3-ol, 5-bromo-6-chloro-, oxidation can be achieved using various oxidizing agents. For instance, halide-catalyzed oxidation using oxone as a terminal oxidant represents a greener approach for transforming indoles into valuable compounds like 2-oxindoles. nih.gov Atmospheric oxidation, initiated by hydroxyl (•OH) or chlorine (•Cl) radicals, is another relevant pathway, particularly in environmental chemistry. Studies on indole itself show that •OH addition is a dominant reaction pathway. copernicus.org The presence of halogen substituents on the benzene (B151609) ring of the indole core can influence the sites and rates of such oxidative reactions.
Conversely, the reduction of the indole ring system can also be accomplished. The reduction of N-H indoles to indolines is a common transformation. cardiff.ac.uk While strong reducing agents can lead to the saturation of both the pyrrole (B145914) and benzene rings, milder reducing agents can selectively reduce the C2-C3 double bond of the pyrrole ring. youtube.com A study on the reduction of indoles using hydroboranes like borane (B79455) dimethyl sulfide (B99878) complex (BH3·DMS) has shown the formation of 1-BH2-indoline species as key intermediates. cardiff.ac.uk The halogen substituents on the 1H-Indol-3-ol, 5-bromo-6-chloro- molecule would be expected to influence the electronic properties of the indole ring and thus its susceptibility to reduction.
Nucleophilic and Electrophilic Substitution Reactivity
The indole ring is exceptionally reactive towards electrophiles, with substitution typically occurring at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate). quimicaorganica.orgic.ac.uk However, in 1H-Indol-3-ol, 5-bromo-6-chloro-, the C3 position is already substituted with a hydroxyl group. While this group can be replaced, electrophilic attack at other positions of the ring is also a key aspect of its chemistry. The presence of the electron-withdrawing bromine and chlorine atoms at positions 5 and 6 deactivates the benzene portion of the ring towards electrophilic attack compared to unsubstituted indole. Nevertheless, electrophilic halogenation of substituted indoles is a known phenomenon. rsc.org For example, studies have shown that the reaction of indoles with electron-withdrawing groups on the nitrogen can favor halogenation at the C2 position. organic-chemistry.org
Nucleophilic substitution reactions are also crucial in the chemistry of indole derivatives. While the indole ring itself is electron-rich and generally resistant to nucleophilic attack, the introduction of suitable activating groups can facilitate such reactions. For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have demonstrated that it serves as an excellent substrate for nucleophilic substitution at the C2 position with a variety of nucleophiles, including nitrogen, sulfur, and carbon-based nucleophiles. nii.ac.jp This reactivity is attributed to the electron-withdrawing nature of the substituents, which makes the C2 position electrophilic. Similarly, the halogen atoms and the hydroxyl group on 1H-Indol-3-ol, 5-bromo-6-chloro- would modulate the electron density around the indole ring, influencing its potential for nucleophilic substitution reactions at specific positions. researchgate.netnih.gov
Role as a Substrate in Enzymatic Reactions
Derivatives of 1H-Indol-3-ol, 5-bromo-6-chloro- are widely employed as chromogenic substrates in various biochemical and microbiological assays. The core principle of these applications lies in the enzymatic release of the 1H-Indol-3-ol, 5-bromo-6-chloro- moiety, which subsequently undergoes a color-forming reaction.
Application as a Chromogenic/Fluorogenic Substrate for Enzyme Activity Assays
Various glycosidic, phosphate (B84403), and ester derivatives of 1H-Indol-3-ol, 5-bromo-6-chloro- serve as highly effective chromogenic substrates for detecting the activity of specific enzymes. nih.gov Upon enzymatic cleavage, these substrates release the indoxyl core, which then dimerizes to form a distinctly colored, insoluble precipitate. This allows for the direct visualization of enzyme activity in a variety of applications, including histochemistry, microbiology, and molecular biology. gbiosciences.com
A key feature of substrates derived from 1H-Indol-3-ol, 5-bromo-6-chloro- is the production of a magenta or red colored product. biotium.com This provides a clear visual contrast, for example, in "red-white" screening of bacterial colonies, which is an alternative to the more common "blue-white" screening that uses X-Gal. gbiosciences.com The specific color is a direct consequence of the halogen substitution pattern on the indole ring. rsc.org
Table 1: Examples of 1H-Indol-3-ol, 5-bromo-6-chloro- based Chromogenic Substrates and their Target Enzymes
| Derivative Name | Target Enzyme | Resulting Color | Application Area |
| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside (Magenta-Gal) | β-Galactosidase | Magenta/Red | Molecular cloning (red-white screening), Histochemistry |
| 5-Bromo-6-chloro-3-indolyl phosphate (BCIP Red) | Alkaline Phosphatase | Red | Immunohistochemistry, Western blotting |
| 5-Bromo-6-chloro-3-indolyl butyrate (B1204436) (Magenta-butyrate) | Esterase (Carboxylesterase) | Magenta | Lipid digestion assays, Histochemistry |
| 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide | β-Glucuronidase | Red | Plant biology, Microbiology |
| 6-Chloro-3-indoxyl-α-D-mannopyranoside | α-Mannosidase | Salmon | Enzyme Assays |
This table is generated based on information from multiple sources. gbiosciences.combiotium.comagscientific.combiotium.comgbiosciences.commedchemexpress.com
Mechanistic Studies of Enzymatic Cleavage (e.g., α-D-mannosidases, esterase enzymes, beta-D-galactosidase)
The fundamental mechanism underlying the use of these substrates is enzymatic hydrolysis. rsc.org Specific enzymes recognize and bind to the substrate molecule, catalyzing the cleavage of a particular bond.
Beta-D-galactosidase: This enzyme hydrolyzes the β-glycosidic bond in 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside, releasing galactose and the 5-bromo-6-chloro-1H-indol-3-ol core. gbiosciences.com
Esterase enzymes: Carboxylesterases cleave the ester linkage in substrates like 5-Bromo-6-chloro-3-indolyl butyrate, yielding butyric acid and the indoxyl moiety. gbiosciences.comhelierscientific.com
Alkaline Phosphatase: This enzyme catalyzes the removal of the phosphate group from 5-Bromo-6-chloro-3-indolyl phosphate. biotium.com
α-D-mannosidases: These enzymes act on the corresponding α-D-mannopyranoside derivative, cleaving the glycosidic bond to release the chromogenic precursor. medchemexpress.com
The cleavage is a processive reaction where the enzyme facilitates the attack of a water molecule on the scissile bond, leading to its hydrolysis. nih.gov The specificity of the enzyme for its substrate ensures that the color-forming reaction only occurs in the presence of the target enzyme activity.
Dimerization Mechanisms and Chromophore Formation upon Enzymatic Action
Following the enzymatic cleavage of the substrate, the liberated 1H-Indol-3-ol, 5-bromo-6-chloro- (also referred to as 5-bromo-6-chloro-indoxyl) is highly unstable and undergoes rapid, air-mediated oxidation. rsc.org This oxidation is a crucial step in the formation of the final colored product.
The process involves the dimerization of two molecules of the oxidized indoxyl. This dimerization results in the formation of a 5,5'-dibromo-6,6'-dichloro-indigo dye, which is an insoluble precipitate. rsc.org The specific halogen atoms at the 5- and 6-positions of the indole ring are responsible for the characteristic magenta or red color of the resulting dimer, with an absorption maximum around 565 nm. biotium.combiotium.com This is in contrast to the well-known substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which forms a blue precipitate upon similar enzymatic action and dimerization. The nature and position of the halogen substituents on the indole ring critically influence the electronic properties of the resulting indigo (B80030) dye and thus its visible color. rsc.orgtekhelet.com
Investigations of Enzyme Isoform Specificity and Hydrolysis Rates
The study of enzyme isoform specificity and hydrolysis rates is crucial for understanding the nuanced roles of different enzymes in biological processes. Derivatives of 1H-Indol-3-ol, 5-bromo-6-chloro- have become instrumental in this field, primarily as chromogenic substrates that generate a colored product upon enzymatic cleavage. This colorimetric change allows for the detection and, in some cases, quantification of enzyme activity.
The specificity of an enzyme or its isoforms for a particular substrate is a fundamental aspect of its function. By modifying the substituent at the 3-position of the 5-bromo-6-chloro-1H-indol-3-ol core, researchers have developed substrates tailored for different classes of enzymes. The hydrolysis of these substrates by specific enzyme isoforms can provide qualitative and quantitative data on their activity and substrate preferences.
Research in this area has largely focused on two main classes of enzymes: galactosidases and esterases.
β-Galactosidase Specificity:
One of the most widely used derivatives is 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside, also known as Magenta-Gal. inalcopharm.cominalcopharm.com This compound is a chromogenic substrate for β-D-galactosidase, an enzyme that catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues from β-D-galactosides. inalcopharm.com Upon hydrolysis by β-galactosidase, Magenta-Gal yields a magenta-colored precipitate. inalcopharm.com This distinct color change provides a clear visual indicator of enzyme activity and is a valuable tool in molecular biology for applications such as blue-white screening, where it serves as an alternative to the more common X-gal, producing a magenta chromophore in bacterial colonies with active β-galactosidase. inalcopharm.com
Esterase and Lipase (B570770) Specificity:
Another important class of derivatives includes the acetate (B1210297) and caprylate esters of 5-bromo-6-chloro-1H-indol-3-ol. 5-Bromo-6-chloro-3-indolyl acetate and 5-Bromo-6-chloro-3-indolyl caprylate are used as chromogenic substrates for esterases and some lipases. The enzymatic hydrolysis of the ester bond releases 5-bromo-6-chloro-1H-indol-3-ol, which then oxidizes and dimerizes to form an insoluble colored precipitate. For instance, the hydrolysis of 5-Bromo-6-chloro-3-indolyl caprylate is used to detect esterase activity, producing a magenta product.
Mammals express multiple carboxylesterase (CES) isoforms, with hCE1 and hCE2 being the most prominent in humans, exhibiting different substrate specificities and tissue distribution. nih.gov While it is established that these enzymes hydrolyze a wide range of ester-containing compounds, specific comparative studies on the hydrolysis rates of 5-bromo-6-chloro-3-indolyl acetate across different CES isoforms are not extensively detailed in the public domain. However, research on various carboxylesterase isoforms has shown differential hydrolytic activity towards other substrates, suggesting that similar isoform-specific hydrolysis rates would likely be observed for 5-bromo-6-chloro-3-indolyl acetate. nih.gov The investigation of such differences is critical for understanding the metabolic pathways of various ester-containing drugs and xenobiotics.
The following tables summarize the qualitative findings on the enzyme specificity of derivatives of 1H-Indol-3-ol, 5-bromo-6-chloro-.
Table 1: Enzyme Specificity of 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside
| Substrate Name | Enzyme Class | Specific Enzyme | Hydrolysis Product | Application |
| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside (Magenta-Gal) | Glycosidase | β-D-Galactosidase | Magenta Precipitate | Detection of β-galactosidase activity, blue-white screening alternative |
Table 2: Enzyme Specificity of 5-Bromo-6-chloro-3-indolyl Esters
| Substrate Name | Enzyme Class | Specific Enzyme Type | Hydrolysis Product | Application |
| 5-Bromo-6-chloro-3-indolyl acetate | Esterase | Carboxylesterases | Colored Precipitate | Detection of esterase activity |
| 5-Bromo-6-chloro-3-indolyl caprylate | Esterase/Lipase | Esterases, some Lipases | Magenta Precipitate | Detection of esterase and lipase activity |
Structure Activity Relationships Sar in 1h Indol 3 Ol, 5 Bromo 6 Chloro Derivatives for in Vitro Biological Interactions
Influence of Halogenation and Substitution Patterns on Biological Activity
The introduction of halogen atoms, such as bromine and chlorine, onto the indole (B1671886) ring profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic character, and steric profile. These alterations, in turn, significantly impact the biological activity of the resulting derivatives. nih.govrsc.org
The specific placement of halogen substituents on the indole nucleus is a critical determinant of biological activity. In many marine-derived indole alkaloids, bromine is commonly found at the C-5 position, and less frequently at C-6, or at both positions. researchgate.net Research on related indole compounds, such as meridianins, has revealed that a single bromine substitution at either the C-5 or C-6 position of the indole ring can lead to a considerable improvement in potency for inhibiting certain protein kinases. nih.gov Conversely, the presence of two bromine substituents was found to slightly decrease the inhibitory potency. nih.gov
In the case of 1H-Indol-3-ol, 5-bromo-6-chloro-, the presence of both a bromine atom at the 5-position and a chlorine atom at the 6-position presents a unique substitution pattern. While direct studies on this specific compound are limited, the known effects of halogenation on similar indole structures suggest that this di-halogenated pattern would significantly modulate its biological interactions. The combination of the electron-withdrawing properties of both bromine and chlorine can alter the electron density of the indole ring, potentially enhancing interactions with biological targets. researchgate.net
Furthermore, substitutions at other positions of the 1H-Indol-3-ol, 5-bromo-6-chloro- scaffold would also play a crucial role in defining its biological profile. For instance, the nature of the substituent at the N-1 position of the indole ring is known to be critical. Studies on other indole derivatives have shown that N-alkylation or N-acylation can dramatically alter biological activity. chemimpex.com The hydroxyl group at the C-3 position is also a key feature, as it can participate in hydrogen bonding interactions with biological targets.
Table 1: Influence of Halogenation on the Biological Activity of Indole Derivatives (Illustrative Examples)
| Compound/Derivative Class | Halogen Substitution Pattern | Observed In Vitro Biological Effect | Reference |
| Meridianin Analogs | Single bromine at C-5 or C-6 | Improved kinase inhibitory potency | nih.gov |
| Meridianin Analogs | Two bromine substitutions | Slightly reduced kinase inhibitory potency | nih.gov |
| 2-phenyl-2,3-dihydroquinazolin-4(1H)-one Derivatives | Halogen substitution on the phenyl ring | Increased binding affinity to human serum albumin | researchgate.net |
| Indole-imidazole Derivatives | Chloro or bromo at C-5 or C-6 | Varied antibacterial activity against MRSA | nih.gov |
This table provides illustrative examples from related indole derivatives to infer potential structure-activity relationships for 1H-Indol-3-ol, 5-bromo-6-chloro- derivatives, for which direct data is not extensively available.
Mechanistic Exploration of Compound-Target Interactions In Vitro
Understanding the mechanisms through which 1H-Indol-3-ol, 5-bromo-6-chloro- derivatives exert their biological effects requires a detailed investigation of their interactions with specific molecular targets.
The binding of indole derivatives to receptors and enzymes is a key determinant of their pharmacological activity. Molecular docking studies on various indole derivatives have provided valuable insights into their binding modes. For instance, the indole nucleus can fit into lipophilic pockets of binding sites, while the NH group can act as a hydrogen bond donor. mdpi.com
For 1H-Indol-3-ol, 5-bromo-6-chloro-, the halogen atoms at positions 5 and 6 would likely influence its orientation within a binding pocket. The steric bulk and electronic properties of the bromine and chlorine atoms could either facilitate or hinder binding, depending on the specific topology of the target site. mdpi.com The hydroxyl group at C-3 is a potential hydrogen bond donor or acceptor, further anchoring the molecule to the active site of a receptor or enzyme. For example, in the context of aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibition, indole-thiosemicarbazones have shown significant activity, with docking studies revealing specific binding interactions within the enzyme active sites. nih.gov
Indole derivatives are known to modulate a variety of cellular pathways and signaling mechanisms. For example, certain indole compounds can induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress. frontiersin.org The 3,3'-diindolylmethane (B526164) (DIM) derivative, L1, has been shown to upregulate proteins involved in the unfolded protein response, leading to ER stress-mediated apoptosis. frontiersin.org
Given the structural similarities, derivatives of 1H-Indol-3-ol, 5-bromo-6-chloro- could potentially influence similar pathways. The halogenation pattern might enhance the compound's ability to penetrate cell membranes and interact with intracellular components, thereby modulating signaling cascades involved in cell growth, proliferation, and death.
The aryl hydrocarbon receptor (AhR) and cyclin-dependent kinases (CDKs) are well-established intracellular targets for indole compounds. frontiersin.org 3,3'-Diindolylmethane (DIM), a natural indole derivative, is known to bind to AhR and influence its downstream signaling. frontiersin.org
Halogenated indoles have also been investigated for their effects on CDKs. Studies on meridianin analogs have demonstrated that the position and nature of halogen substitution on the indole ring are crucial for their inhibitory activity against CDK1 and CDK5. nih.gov Specifically, bromine substitution at position 7 and a hydroxyl group at position 4 were found to be optimal for inhibitory activity. nih.gov While 1H-Indol-3-ol, 5-bromo-6-chloro- has a different substitution pattern, these findings highlight the potential for its derivatives to act as CDK inhibitors.
Comparative Analysis with Diverse Indole Scaffold Derivatives for Biological Activity Profiling In Vitro
To fully appreciate the biological potential of 1H-Indol-3-ol, 5-bromo-6-chloro- derivatives, it is essential to compare their in vitro activity profiles with those of other well-characterized indole scaffolds. mdpi.comresearchgate.netnih.gov The vast chemical space of indole derivatives encompasses a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netmdpi.comresearchgate.net
For example, comparing the anticancer activity of 1H-Indol-3-ol, 5-bromo-6-chloro- derivatives with that of established indole-based anticancer agents like Vinca alkaloids or newer synthetic derivatives could reveal unique mechanisms or improved potency. nih.gov Similarly, a comparative analysis of its antimicrobial activity against that of known indole-based antibiotics would help to position its therapeutic potential in the context of infectious diseases. nih.govchula.ac.th
Table 2: Comparative In Vitro Biological Activities of Diverse Indole Scaffolds
| Indole Scaffold Class | Key Structural Features | Primary In Vitro Biological Activity | Reference |
| Meridianins | Halogenated (often brominated) indole core | Kinase inhibition (e.g., CDKs) | nih.gov |
| 3,3'-Diindolylmethanes (DIMs) | Dimeric indole structure | AhR agonism/antagonism, induction of apoptosis | frontiersin.org |
| Indole-thiosemicarbazones | Indole linked to a thiosemicarbazone moiety | Aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibition | nih.gov |
| Indole-imidazole Hybrids | Indole fused or linked to an imidazole (B134444) ring | Antibacterial activity (e.g., against MRSA) | nih.gov |
| 1H-Indol-3-ol, 5-bromo-6-chloro- Derivatives | 5-bromo, 6-chloro, 3-hydroxy indole | (Hypothetical based on SAR principles) Kinase inhibition, anticancer, antimicrobial | - |
This table presents a comparative overview of different indole scaffolds to contextualize the potential biological activities of 1H-Indol-3-ol, 5-bromo-6-chloro- derivatives.
Applications of 1h Indol 3 Ol, 5 Bromo 6 Chloro in Chemical Biology and Materials Science
Development as Research Probes for Biological Systems
Indole (B1671886) and its derivatives are renowned for their intrinsic fluorescence properties, making them valuable fluorophores for the development of chemical probes to study biological systems. nih.gov The substitution pattern on the indole ring can be fine-tuned to create probes that respond to specific analytes or changes in the microenvironment, such as pH. nih.gov While direct studies on 1H-Indol-3-ol, 5-bromo-6-chloro- as a research probe are not extensively documented, the known characteristics of similar indole derivatives provide a strong basis for its potential in this area.
The presence of electron-withdrawing bromine and chlorine atoms at the 5- and 6-positions, respectively, can influence the electron density of the indole ring system. This alteration of the electronic landscape can, in turn, affect the photophysical properties of the molecule, such as its absorption and emission maxima, quantum yield, and Stokes shift. These properties are critical for the design of sensitive and selective fluorescent probes. For instance, derivatives of indole have been successfully employed as fluorescent probes for detecting ions and small molecules, as well as for bioimaging in living cells. nih.gov
Table 1: Potential Research Probe Applications of 1H-Indol-3-ol, 5-bromo-6-chloro- Based on Analogous Indole Derivatives
| Application Area | Rationale |
| pH Sensing | The nitrogen and oxygen atoms in the indol-3-ol structure can be protonated, leading to changes in the electronic structure and, consequently, the fluorescence properties. This makes it a candidate for developing pH-sensitive probes. nih.gov |
| Enzyme Substrates | Chromogenic and fluorogenic substrates based on substituted indoles are widely used to detect enzyme activity. The 3-hydroxyl group of 1H-Indol-3-ol, 5-bromo-6-chloro- can be glycosidically linked to a sugar moiety (e.g., galactose or glucose) to create a substrate for enzymes like β-galactosidase or β-glucosidase. Enzymatic cleavage would release the indolyl aglycone, which can then be detected. nih.govulcho.com A related compound, 5-Bromo-6-chloro-3-indolylphosphate, is used as a chromogenic substrate for alkaline phosphatase. srlchem.com |
| Bioimaging | The inherent fluorescence of the indole core, potentially enhanced by the halogen substituents, suggests its utility in cellular imaging applications. nih.gov |
Role in Organic Synthesis of Complex Molecular Architectures
Substituted indoles are fundamental building blocks in the synthesis of a vast array of complex natural products and medicinally relevant compounds. researchgate.netdergipark.org.tr The specific substitution pattern of 1H-Indol-3-ol, 5-bromo-6-chloro- offers multiple reactive sites that can be selectively functionalized to construct more intricate molecular frameworks.
The bromine and chlorine atoms on the benzene (B151609) ring portion of the molecule provide handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the indole core. For example, a bromo-substituted indole can be a key starting material for the synthesis of more complex indole derivatives. nih.goviajps.com
Furthermore, the indole nitrogen can be alkylated or acylated, and the 3-hydroxyl group can be converted into other functional groups or used as a nucleophile. The C2 position of the indole ring is also susceptible to electrophilic substitution, providing another avenue for derivatization. This rich reactivity profile makes 1H-Indol-3-ol, 5-bromo-6-chloro- a versatile intermediate in multistep synthetic sequences. researchgate.netchemimpex.com
Table 2: Potential Synthetic Transformations of 1H-Indol-3-ol, 5-bromo-6-chloro-
| Reaction Type | Position(s) | Potential Products |
| Cross-Coupling Reactions | C5 (Br), C6 (Cl) | Biaryl compounds, arylated amines, etc. |
| N-Functionalization | N1 | N-alkylated or N-acylated indoles. |
| O-Functionalization | C3 (OH) | Ethers, esters. |
| Electrophilic Substitution | C2, C4, C7 | Further substituted indole derivatives. |
Investigation in Functional Materials Development
The unique electronic properties of the indole ring have led to its incorporation into various functional organic materials. researchgate.net The ability of indole derivatives to participate in electron transfer processes and to self-assemble into ordered structures makes them attractive candidates for applications in electronics and photonics.
Design of Electronic Devices Based on Indole Derivatives
Indole-containing polymers and small molecules have been investigated for their potential use in organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The electron-rich nature of the indole ring allows it to act as an effective electron donor (p-type material). The introduction of electron-withdrawing groups, such as the bromine and chlorine atoms in 1H-Indol-3-ol, 5-bromo-6-chloro-, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. This tuning of the frontier molecular orbitals is crucial for optimizing charge injection, transport, and device performance. While specific research on 1H-Indol-3-ol, 5-bromo-6-chloro- in this context is limited, the broader class of indole derivatives continues to be an active area of research in materials science. mdpi.com
Evaluation for Non-Linear Optical Applications
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO), which have uses in technologies such as optical switching and frequency conversion. The donor-π-acceptor (D-π-A) architecture is a common design motif for NLO chromophores. The indole nucleus can serve as a π-conjugated bridge and, depending on the substituents, as either an electron donor or part of the acceptor system. The strategic placement of electron-donating and electron-withdrawing groups on the indole framework can enhance the molecular hyperpolarizability. The 5-bromo-6-chloro- substitution pattern on the 1H-indol-3-ol core could be a component of such a D-π-A system, although specific NLO properties would need to be experimentally determined.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-6-chloro-1H-indol-3-ol, and how is its structural identity confirmed?
- Synthesis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for halogenated indole derivatives. For example, azide intermediates can react with alkynes under nitrogen protection in PEG-400/DMF mixtures, followed by extraction and column chromatography .
- Characterization : Nuclear magnetic resonance (NMR, ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR peaks at δ 8.62 (s, 1H) and ¹³C NMR signals near δ 127.1 confirm indole backbone integrity, while HRMS (e.g., m/z 335.1512 [M+H]⁺) validates molecular mass . Thin-layer chromatography (TLC) with EtOAc/hexanes (70:30) monitors reaction progress .
Q. What safety protocols are recommended for handling halogenated indoles like 5-bromo-6-chloro-1H-indol-3-ol in laboratory settings?
- Handling : Use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation or skin contact; work in a fume hood to ensure ventilation .
- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental release .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in halogenated indole derivatives?
- Method : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. For example, SHELX can model halogen positions (Br/Cl) and hydrogen-bonding networks, even with twinned or high-resolution data .
- Challenges : Crystallization may require optimizing solvent systems (e.g., DMF/water) due to steric effects from bromo/chloro substituents. Thermal displacement parameters (ADPs) help assess disorder .
Q. How is 5-bromo-6-chloro-1H-indol-3-ol utilized as a chromogenic substrate in enzymatic assays?
- Application : The compound’s derivatives (e.g., 5-bromo-6-chloro-3-indolyl β-D-glucuronide) act as substrates for phosphatases or esterases. Enzymatic cleavage releases insoluble indoxyl derivatives, forming colored precipitates for localization studies .
- Optimization : Compare hydrolysis rates with analogs (e.g., X-Gal) to assess steric/electronic effects of Br/Cl substituents on enzyme kinetics .
Q. How can researchers address contradictions in spectroscopic data for halogenated indoles?
- Troubleshooting : If NMR shifts deviate from expected values, consider tautomerism (e.g., keto-enol equilibria) or solvent effects. Computational tools like Molecular Operating Environment (MOE) predict chemical shifts and validate assignments .
- Validation : Cross-validate with 2D NMR (COSY, HSQC) and X-ray structures to confirm substituent positions .
Q. What experimental designs are suitable for studying the reactivity of 5-bromo-6-chloro-1H-indol-3-ol in cross-coupling reactions?
- Approach : Use palladium-catalyzed Suzuki-Miyaura couplings to replace Br/Cl with aryl/alkyl groups. Optimize ligand systems (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in anhydrous THF .
- Analysis : Monitor reaction progress via LC-MS and isolate products using flash chromatography. Compare yields with mono-halogenated indoles to assess steric hindrance effects .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for CuAAC reactions .
- Crystallization : Screen solvents using high-throughput platforms (e.g., Gryphon LCP) to improve crystal quality .
- Assay Design : Pair chromogenic substrates with fluorogenic analogs (e.g., 4-MUG) for dual-mode enzyme activity quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
